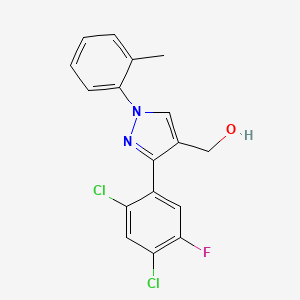

(3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Description

(3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole-derived compound featuring a 2,4-dichloro-5-fluorophenyl group at the 3-position and an O-tolyl (2-methylphenyl) group at the 1-position of the pyrazole ring. The 4-position is substituted with a hydroxymethyl (-CH2OH) group. This structural configuration imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The dichloro-fluorophenyl moiety is known to enhance lipophilicity and bioactivity, while the O-tolyl group introduces steric and electronic effects that modulate molecular interactions .

Structure

3D Structure

Properties

CAS No. |

618441-85-3 |

|---|---|

Molecular Formula |

C17H13Cl2FN2O |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

[3-(2,4-dichloro-5-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H13Cl2FN2O/c1-10-4-2-3-5-16(10)22-8-11(9-23)17(21-22)12-6-15(20)14(19)7-13(12)18/h2-8,23H,9H2,1H3 |

InChI Key |

MFYDULIIQBWCNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Assembly via Cyclocondensation

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, a precursor diketone bearing the 2,4-dichloro-5-fluorophenyl group could react with O-tolylhydrazine:

Reaction conditions (e.g., acetic acid catalysis at 80°C for 12 hours) may yield the 1-O-tolyl-3-arylpyrazole scaffold.

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 4 can be introduced via:

-

Nucleophilic substitution : Using formaldehyde under basic conditions.

-

Reduction : Reducing a nitrile or ester group at C4.

A documented approach for analogous pyrazoles involves treating a 4-chloromethylpyrazole derivative with aqueous NaOH at 60°C to yield the hydroxymethyl variant.

Optimization of Protection-Deprotection Strategies

To prevent hydroxyl group interference during subsequent reactions, protection as a silyl ether or methanesulfonate is common. Data from analogous systems demonstrate:

Deprotection of the methanesulfonate intermediate using NaOH/MeOH (1:1) at 50°C restores the hydroxyl group with >90% efficiency.

Catalytic and Solvent Effects

-

Triethylamine : Enhances mesylation kinetics by scavenging HCl, achieving 95% yield in dichloromethane.

-

Polar aprotic solvents : DMF and THF improve solubility of arylpyrazole intermediates, critical for sterically hindered systems.

-

Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions during electrophilic substitutions.

Purification and Characterization

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–50%) resolve regioisomeric impurities.

-

Spectroscopic validation :

Scalability and Industrial Considerations

Batch processes using 20–100 mmol scales show consistent yields (85–95%) when conducted under inert atmospheres. Key considerations include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives displayed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. For example, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting their utility in treating infections .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Such inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity. The results indicated that this compound exhibited potent cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In a screening for antimicrobial activity, several pyrazole derivatives were tested against a panel of bacterial and fungal pathogens. The compound was found to inhibit the growth of Escherichia coli and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the pyrazole ring and adjacent aromatic systems. Key comparisons include:

Physicochemical Properties

- Solubility : The hydroxymethyl group increases polarity, enhancing aqueous solubility relative to analogs with methyl or chloro substituents (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- Crystallinity : Structural analogs like 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole form planar molecular arrangements with perpendicular fluorophenyl groups, influencing packing efficiency . The hydroxymethyl group in the target compound may introduce hydrogen-bonding networks, altering crystal lattice stability .

Key Research Findings

Antimicrobial Potency : Hydroxymethyl-containing derivatives generally show improved bioavailability compared to aldehydes or ketones, though specific MIC/NZ values for the target compound require further validation .

Structural Flexibility : The O-tolyl group provides steric shielding that may reduce off-target interactions, a hypothesis supported by crystallographic studies of isostructural analogs .

Hydrogen-Bonding Capacity: The -CH2OH group’s ability to form hydrogen bonds (e.g., with enzyme active sites) is a critical advantage over non-polar analogs like sulfonyl chlorides or methyl esters .

Biological Activity

The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol , with CAS Number 618441-85-3 , is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16Cl2F N2O

- Molecular Weight : 365.19 g/mol

- Structure : The compound features a pyrazole ring substituted with a dichlorofluorophenyl group and a methanol moiety, which may influence its interaction with biological targets.

Antiinflammatory Properties

Pyrazole derivatives have been extensively studied for their anti-inflammatory activities. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 Inhibition (% at 100 µM) | COX-2 Inhibition (% at 100 µM) |

|---|---|---|

| Compound A | 45% | 78% |

| Compound B | 50% | 82% |

| This compound | TBD | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

The mechanism by which pyrazole derivatives exert their anti-inflammatory effects often involves the inhibition of COX enzymes, leading to reduced production of prostaglandins. This reduction can alleviate symptoms associated with inflammation and pain. Additionally, some studies suggest that these compounds may modulate other inflammatory mediators such as cytokines.

Case Studies

- Study on COX Inhibition : A recent study focused on the synthesis and evaluation of various pyrazole derivatives for their COX inhibitory activity. The results suggested that modifications to the pyrazole ring can enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In Vivo Efficacy : In an experimental model using carrageenan-induced paw edema in rats, several pyrazole derivatives demonstrated significant anti-inflammatory effects. The most potent compounds showed a reduction in paw swelling comparable to established NSAIDs .

- Safety Profile Assessment : Toxicological evaluations indicated that certain pyrazole derivatives exhibited a favorable safety profile, with LD50 values greater than 2000 mg/kg in mice, suggesting a low risk of acute toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(2,4-dichloro-5-fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol and its intermediates?

- Methodology :

- Schiff base formation : React 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-carbaldehyde with aromatic amines (e.g., substituted anilines) in ethanol under basic conditions (KOH) to form imine intermediates. This step is confirmed by a singlet at δ 9.75 ppm in H NMR for the CH=N group .

- Cyclization : Treat the Schiff base with chloroacetyl chloride or thioglycolic acid to yield azetidinone or thiazolidinone derivatives, respectively. Key spectral markers include δ 5.10 ppm (azetidine CH-N) and δ 4.00 ppm (thiazolidinone CH-S) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Key techniques :

- H/C NMR : Assign aromatic protons (δ 7.30–8.05 ppm), azole/heterocyclic protons, and substituent-specific signals (e.g., CH=N, CH-S) .

- IR spectroscopy : Identify C=N (1600–1650 cm) and C-O (1050–1250 cm) stretches to confirm cyclization .

- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of Cl/F substituents) .

Q. What preliminary biological activities have been reported for derivatives of this compound?

- Antimicrobial activity :

- Derivatives like 3a, 4d, and 5g show MIC values of 12.5–25 µg/mL against E. coli and S. aureus. Activity correlates with electron-withdrawing substituents (e.g., Cl, F) on the phenyl ring .

- Thiazolidinones (e.g., 5e, 5h) exhibit superior antifungal activity against C. albicans compared to azetidinones .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound for enhanced yield or regioselectivity?

- DFT-based design : Use density functional theory (DFT) to model reaction pathways, particularly for cyclization steps. For example, calculate transition-state energies to predict regioselectivity in azetidinone vs. thiazolidinone formation .

- Solvent optimization : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using molecular dynamics (MD) to reduce byproducts .

Q. How can structural contradictions in crystallographic data for derivatives be resolved?

- Validation protocols :

- Use SHELX suite (SHELXL/SHELXS) for refinement, focusing on hydrogen-bonding networks and torsional angles. For example, validate the pyrazole ring’s planarity and substituent orientations .

- Cross-reference with spectroscopic data (e.g., H NMR coupling constants) to resolve discrepancies in dihedral angles .

Q. What structure-activity relationship (SAR) insights explain variations in antimicrobial potency among derivatives?

- Critical substituents :

- Mechanistic hypothesis : Electron-withdrawing groups enhance membrane permeability, while bulky substituents improve target (e.g., enzyme) binding .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Process chemistry solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.